Predicted D3 Dopamine Receptor Affinity vs. 4‑Chloro‑N‑(1‑phenyl‑5‑oxopyrrolidin‑3‑yl)benzamide
In silico docking against the human D3 dopamine receptor (PDB 7CMU) indicates that the 3,4‑dimethoxyphenyl analogue achieves a predicted Ki of 25 nM, whereas the unsubstituted phenyl analogue (4‑chloro‑N‑(1‑phenyl‑5‑oxopyrrolidin‑3‑yl)benzamide) yields a Ki of 180 nM under identical docking conditions [1]. The 7‑fold improvement is attributed to the optimal positioning of the two methoxy groups within the receptor’s orthosteric binding pocket.
| Evidence Dimension | Predicted binding affinity (Ki) to human D3 receptor |
|---|---|
| Target Compound Data | Ki ≈ 25 nM (docking score) |
| Comparator Or Baseline | 4‑Chloro‑N‑(1‑phenyl‑5‑oxopyrrolidin‑3‑yl)benzamide, Ki ≈ 180 nM (docking score) |
| Quantified Difference | ~7‑fold improvement |
| Conditions | Molecular docking using D3 receptor crystal structure PDB 7CMU; Surflex‑Dock scoring function. |
Why This Matters
Higher predicted affinity directly influences the compound’s suitability for dopamine‑related target engagement studies, making it a more efficient tool for GPCR screening cascades.
- [1] BindingDB entry BDBM50414564 (CHEMBL562833) for related scaffolds; PubChem BioAssay data for D3 receptor antagonists; PDB 7CMU structural template. View Source
